molecular formula C16H20ClNO4 B1230259 Pteleatinium CAS No. 34286-93-6

Pteleatinium

Cat. No.: B1230259
CAS No.: 34286-93-6
M. Wt: 325.79 g/mol
InChI Key: RWLGYZVEPYKXEY-UTONKHPSSA-N
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Description

Pteleatinium is a quaternary alkaloid first isolated from Ptelea trifoliata (common name: hop tree), a plant traditionally used for medicinal purposes . Structurally, it is characterized as a cationic nitrogen-containing compound with a tetracyclic framework (designated as Structure 57 in ) . Its isolation in 1975 marked it as a novel bioactive alkaloid distinct from previously identified compounds like choline and O-4-methyl ptelefolinium . This compound is notably responsible for the antimicrobial activity observed in P. trifoliata extracts, acting against a range of bacterial and fungal pathogens .

Properties

CAS No.

34286-93-6

Molecular Formula

C16H20ClNO4

Molecular Weight

325.79 g/mol

IUPAC Name

(2R)-2-(2-hydroxypropan-2-yl)-4-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-9-ium-8-ol;chloride

InChI

InChI=1S/C16H19NO4.ClH/c1-16(2,19)12-8-10-14(20-4)9-6-5-7-11(18)13(9)17(3)15(10)21-12;/h5-7,12,19H,8H2,1-4H3;1H/t12-;/m1./s1

InChI Key

RWLGYZVEPYKXEY-UTONKHPSSA-N

SMILES

CC(C)(C1CC2=C(C3=C(C(=CC=C3)O)[N+](=C2O1)C)OC)O.[Cl-]

Isomeric SMILES

CC(C)([C@H]1CC2=C(C3=C(C(=CC=C3)O)[N+](=C2O1)C)OC)O.[Cl-]

Canonical SMILES

CC(C)(C1CC2=C(C3=C(C(=CC=C3)O)[N+](=C2O1)C)OC)O.[Cl-]

Synonyms

pteleatinium
pteleatinium chloride

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Pteleatinium belongs to a broader class of quaternary alkaloids and related heterocyclic compounds with diverse biological activities. Below is a systematic comparison with structurally or functionally analogous compounds:

Table 1: Comparative Analysis of this compound and Related Alkaloids

Compound Name Source Plant Key Structural Features Biological Activity References
This compound Ptelea trifoliata Quaternary ammonium salt, tetracyclic core Antimicrobial (broad-spectrum)
O-Methyl-balfourodinium Choisya ternata Quaternary cation with methyl ether group Growth inhibition (plant pathogens)
Skimmianine Fagara spp., Zanthoxylum spp. Furoquinoline alkaloid Sedative, antipyretic, iron-complexed antibacterial
Dubinidine Haplophyllum dubium Dihydrofuran derivatives Hypotensive, sedative effects
Foliosidine Haplophyllum foliosum Pyranoquinoline structure Antiarrhythmic (cardiac activity in animal models)
Neohydroxylunine Ptelea trifoliata Hydroxylated tetracyclic alkaloid Moderate antimicrobial activity (synergistic)

Key Findings

Structural Diversity: this compound’s quaternary ammonium group distinguishes it from non-ionic alkaloids like Skimmianine and Dubinidine, which rely on aromatic or fused heterocyclic systems for activity . O-Methyl-balfourodinium shares the quaternary cationic feature but incorporates a methyl ether substituent, likely altering its target specificity .

Activity Spectrum :

  • This compound exhibits broader antimicrobial efficacy compared to Skimmianine, which requires iron complexation for antibacterial action .
  • Foliosidine and Dubinidine target mammalian systems (e.g., cardiac and nervous systems), whereas this compound and O-methyl-balfourodinium act primarily on microbial pathogens .

Source-Specific Roles :

  • In P. trifoliata, this compound is the dominant antimicrobial agent, while Neohydroxylunine and O-4-methyl ptelefolinium play secondary roles .
  • Skimmianine’s presence in multiple genera (Fagara, Zanthoxylum) suggests evolutionary conservation of its sedative properties .

Synthetic Accessibility :

  • While Corey’s synthesis of vinblastine () demonstrates methodologies applicable to complex alkaloids, this compound’s synthesis remains undocumented, highlighting a research gap.

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